![molecular formula C11H10N4O4 B5523358 benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate](/img/structure/B5523358.png)
benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,4-triazoles, known for their wide range of biological and chemical properties. This compound, like its related triazole derivatives, has been studied for its potential in various fields due to the presence of the 1,2,4-triazole ring, a significant pharmacophore in medicinal chemistry.
Synthesis Analysis
The synthesis of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and similar compounds typically involves nucleophilic aromatic substitution reactions and cyclodehydration processes. For example, 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals can be synthesized through a two-step route starting from N'-(het)arylhydrazides and 1-halo-2-nitroarenes, leading to the formation of various substituted triazole derivatives in good yields (Berezin et al., 2014).
Molecular Structure Analysis
The molecular structure of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, compounds such as 2-{5-[2-(2,6-dichlorophenylamino)benzyl]-4-p-tolyl-4H-1,2,4-triazol-3-ylthio}acetate have been characterized by IR, NMR, and mass spectra, with their molecular structures confirmed using single crystal X-ray diffraction (Fathima et al., 2014).
Scientific Research Applications
Synthesis of Complex Organic Molecules
One of the primary applications of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is in the synthesis of complex organic molecules. It serves as a precursor or an intermediate in various synthetic routes aimed at producing novel organic compounds. For instance, the compound can participate in reactions leading to the formation of triazole Schiff bases, which have been investigated for their corrosion inhibition properties on mild steel in acid media, showcasing the importance of such molecules in materials science and corrosion engineering (Turuvekere K. Chaitra et al., 2015).
Pharmacological Research
In pharmacological research, derivatives of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate have been synthesized and evaluated for various biological activities. For example, benzimidazole derivatives, closely related to the structural motif of benzyl triazol acetates, have been synthesized and assessed for anti-tubercular and antimicrobial activities. Such studies are pivotal in the discovery of new drugs and therapeutic agents, underscoring the compound's utility in medicinal chemistry (M. Maste et al., 2011).
Materials Science and Catalysis
Additionally, benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and its derivatives find applications in materials science and catalysis. For instance, metal-organic frameworks (MOFs) synthesized using related triazole compounds have demonstrated promising catalytic properties for chemical transformations. These MOFs can facilitate a range of chemical reactions, highlighting the versatility of triazole-based compounds in catalysis and materials design (Ying Zhao et al., 2013).
Organic Synthesis and Chemical Transformations
In organic synthesis, the structural features of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate make it an ideal candidate for the development of novel synthetic methodologies. For example, its utilization in the synthesis of 1,3-diaryltriazenes demonstrates its capacity to undergo chemical transformations that result in compounds with potent antitumor properties, thereby contributing to the field of anticancer drug development (T. Čimbora-Zovko et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c16-10(19-7-9-4-2-1-3-5-9)6-14-8-12-11(13-14)15(17)18/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECHOQHFXRDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.